molecular formula C11H16O6 B14365396 3,9-Dioxoundecanedioic acid CAS No. 91743-82-7

3,9-Dioxoundecanedioic acid

Cat. No.: B14365396
CAS No.: 91743-82-7
M. Wt: 244.24 g/mol
InChI Key: KCPVALGTOLKDTE-UHFFFAOYSA-N
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Description

3,9-Dioxoundecanedioic acid is a dicarboxylic acid with the molecular formula C11H18O5. This compound is characterized by the presence of two oxo groups at the 3rd and 9th positions of the undecane chain. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,9-Dioxoundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of undecane derivatives. For instance, the oxidation of 3,9-dihydroxyundecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of undecane derivatives. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxoundecanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 3,9-dihydroxyundecanoic acid.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alcohols and amines in the presence of acid or base catalysts.

Major Products

    Oxidation: Higher oxidation state compounds.

    Reduction: 3,9-dihydroxyundecanoic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

3,9-Dioxoundecanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in metabolic studies.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3,9-Dioxoundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate metabolic pathways by interacting with enzymes and receptors. The oxo groups and carboxylic acid functionalities play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Undecanedioic acid: Similar structure but lacks the oxo groups.

    3,6,9-Trioxaundecanedioic acid: Contains additional oxygen atoms in the chain.

    3,9-Dihydroxyundecanoic acid: Hydroxyl groups instead of oxo groups.

Uniqueness

3,9-Dioxoundecanedioic acid is unique due to the presence of oxo groups at specific positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

CAS No.

91743-82-7

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

3,9-dioxoundecanedioic acid

InChI

InChI=1S/C11H16O6/c12-8(6-10(14)15)4-2-1-3-5-9(13)7-11(16)17/h1-7H2,(H,14,15)(H,16,17)

InChI Key

KCPVALGTOLKDTE-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)CC(=O)O)CCC(=O)CC(=O)O

Origin of Product

United States

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